C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride
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Description
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse biological activities . They can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized, such as the sedative Zolpidem and the anxiolytic Alpidem .
Synthesis Analysis
The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The exact structure of “C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride” would depend on the specific locations of the methyl and methylamine groups on this fused ring system.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including condensation with α-halo ketones, reactions with nitroalkenes, and cross-coupling reactions . The specific reactions that “this compound” can undergo would depend on the exact structure of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. In general, imidazo[1,2-a]pyridines are solid at room temperature .Mechanism of Action
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-8(6-10)12-5-3-2-4-9(12)11-7;;/h2-5H,6,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIUTNQWNGWOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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